
7-Bromoheptanoic acid
Overview
Description
7-Bromoheptanoic acid (CAS: 30515-28-7, molecular formula: C₇H₁₃BrO₂, molecular weight: 209.1 g/mol) is a brominated aliphatic carboxylic acid widely used as a synthetic intermediate. Its applications span pharmaceuticals, biochemistry, and materials science, particularly in synthesizing inhibitors such as nicotinamide phosphoribosyltransferase (Nampt) inhibitors and histone deacetylase (HDAC) derivatives like SAHA analogues . Its reactivity, driven by the terminal bromide and carboxylic acid groups, enables diverse derivatization, including esterification and nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromoheptanoic acid can be synthesized through the bromination of heptanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow of heptanoic acid and bromine through a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to heptanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, this compound can be oxidized to form corresponding carboxylic acids with higher oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Major Products Formed:
Substitution: Formation of heptanoic acid derivatives depending on the nucleophile used.
Reduction: Heptanoic acid.
Oxidation: Higher oxidation state carboxylic acids.
Scientific Research Applications
7-Bromoheptanoic acid is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 7-Bromoheptanoic acid largely depends on its application:
Enzyme Inhibition: In the case of Nampt inhibitors, the compound interferes with the enzyme’s activity, thereby affecting cellular metabolism and exhibiting anticancer effects.
HDAC Inhibition: The compound inhibits histone deacetylases, leading to changes in gene expression and potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Homologous Bromoalkanoic Acids
7-Bromoheptanoic acid belongs to a homologous series of brominated carboxylic acids (C₅–C₉), which differ in chain length and bromide position. These compounds are critical in synthesizing coenzyme B (CoB) analogues for biochemical studies.
Property | 5-Bromovaleric Acid | 6-Bromohexanoic Acid | This compound | 8-Bromooctanoic Acid | 9-Bromononanoic Acid |
---|---|---|---|---|---|
Molecular Weight (g/mol) | 181.0 | 195.0 | 209.1 | 223.1 | 237.1 |
Key Applications | CoB5SH synthesis | CoB6SH synthesis | CoBSH synthesis | CoB8SH synthesis | CoB9SH synthesis |
Biodegradability* | Low | Moderate | High | Moderate | Low |
*Biodegradability data from microbial studies: Strain C7 releases 175 µg bromide from this compound, outperforming C6 (125 µg from 6-bromohexanoic acid) . Longer chains (C8–C9) exhibit reduced degradation efficiency due to steric hindrance .
Key Findings :
- Reactivity: The bromide group in this compound facilitates efficient nucleophilic substitution, as seen in its use for synthesizing CoBSH (a coenzyme in methanogenic archaea) .
- Biochemical Utility: CoBSH analogues derived from this compound show higher purity and activity in methyl-coenzyme M reductase (MCR) systems compared to shorter-chain homologues .
Esters of this compound vs. Other Bromoalkanoates
Ester derivatives of this compound are pivotal in organic synthesis. A comparison of synthesis methods and physical properties is shown below:
Key Findings :
- Synthetic Efficiency : Methyl ester synthesis achieves near-quantitative yields under acidic conditions, whereas tert-butyl ester formation requires protective group chemistry (lower yields) .
- Industrial Relevance: Ethyl 7-bromoheptanoate is commercially available with high purity (97%), highlighting its utility in scalable processes .
Structural Analogues: 7-Cyclopentylheptanoic Acid
Compared to this compound, 7-cyclopentylheptanoic acid (CAS: 5763-58-6) features a cyclopentyl substituent instead of bromine, altering physicochemical properties:
Property | This compound | 7-Cyclopentylheptanoic Acid |
---|---|---|
Molecular Weight (g/mol) | 209.1 | 198.2 |
XlogP (Hydrophobicity) | ~1.5 (estimated) | 4.4 |
Functional Groups | -Br, -COOH | Cyclopentyl, -COOH |
Key Findings :
- Hydrophobicity: The cyclopentyl group significantly increases lipophilicity (XlogP = 4.4), making 7-cyclopentylheptanoic acid more membrane-permeable than its brominated counterpart .
- Synthetic Flexibility: Bromine in this compound allows for further functionalization (e.g., thiolation), whereas the cyclopentyl group limits reactivity .
Environmental and Microbial Interactions
This compound demonstrates strain-specific biodegradability. For instance, Pseudomonas strain C7 degrades it efficiently (175 µg bromide release), unlike shorter-chain analogues degraded by strain C6 . This suggests chain-length specificity in microbial enzymes, impacting environmental persistence.
Biological Activity
7-Bromoheptanoic acid (C7H13BrO2) is a halogenated fatty acid that has garnered interest due to its potential biological activities and applications in biochemical research. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
This compound is characterized by the presence of a bromine atom on the seventh carbon of the heptanoic acid chain. Its molecular structure can be represented as follows:
- Esterification Reactions : Research indicates that this compound can participate in esterification reactions catalyzed by specific enzymes, such as BrtB from S. salina. This enzyme facilitates the formation of fatty acid-bartoloside esters, which are biologically relevant compounds with potential applications in biotechnology and pharmacology .
- Cytotoxicity and Antibacterial Activity : Studies have assessed the cytotoxic effects of this compound on various cell lines. Notably, it exhibited no significant cytotoxicity at concentrations up to 10 µM against immortalized cell lines, nor did it show antibacterial activity at concentrations of 0.5 mg/mL in agar disk diffusion assays .
- Inhibition of DNA Repair Mechanisms : In combination therapies, this compound has been shown to enhance the cytotoxic effects of other compounds like piperlongumine (PL) and histone deacetylase inhibitors (HDACi). This synergistic effect is attributed to its ability to induce DNA damage and inhibit DNA repair pathways in acute myeloid leukemia (AML) cells .
Synthesis
The synthesis of this compound typically involves halogenation reactions where heptanoic acid is treated with brominating agents under controlled conditions. The following table summarizes key synthetic routes:
Method | Reagents | Conditions |
---|---|---|
Halogenation | Heptanoic Acid + Br₂ | Room temperature, inert atmosphere |
Esterification | This compound + Alcohol | Acid catalyst, reflux |
Study on Esterification
A study conducted on S. salina demonstrated that supplementation with this compound led to the formation of various mono- and diesters. The results indicated that BrtB enzyme could utilize this compound effectively for synthesizing complex lipid structures, highlighting its potential utility in metabolic engineering .
Antileukemic Activity
In a study investigating the antileukemic properties of combined therapies involving this compound, researchers found that it enhanced the efficacy of HDAC inhibitors when used in conjunction with PL. This combination led to significant apoptosis in AML cells, suggesting that this compound may play a role in developing new therapeutic strategies against resistant forms of leukemia .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 7-bromoheptanoic acid, and how can purity be optimized during synthesis?
- Methodology : The synthesis typically involves bromination of heptanoic acid derivatives. For example, lithium acetylide–EDA and propanal have been used in stepwise protocols to introduce functional groups (e.g., hydroxyl or alkyne moieties) while retaining the bromoalkyl chain . Purification often employs column chromatography with gradients of AcOH/MeOH/DCM (1:1:100) to isolate the compound as a colorless oil (~50% yield) . Purity can be validated via ¹H/¹³C NMR and ESI-HRMS to confirm structural integrity and absence of side products .
Q. How is this compound characterized spectroscopically, and what key peaks distinguish it from analogs?
- Data Analysis : In CD₃OD, the compound shows distinct NMR signals:
- ¹H NMR: δ 0.98 (t, J = 7.4 Hz, terminal CH₃), δ 2.21–2.29 (m, Br-CH₂ and COOH-CH₂), δ 4.20 (tt, alkyne proton) .
- ¹³C NMR: δ 177.7 (COOH), δ 85.3/82.5 (alkyne carbons) .
ESI-HRMS confirms the molecular ion [M + Na⁺] at m/z 235.1307 . These features differentiate it from non-brominated or shorter-chain analogs.
Q. What are the primary applications of this compound in foundational organic chemistry research?
- Experimental Design : The compound serves as a versatile building block for synthesizing enzyme inhibitors (e.g., Nampt inhibitors for anticancer studies) and histone deacetylase (HDAC) inhibitors via click chemistry or amide coupling . Its bromine atom enables nucleophilic substitution reactions, facilitating alkyl chain elongation or functionalization .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of this compound in cross-coupling reactions?
- Contradiction Analysis : While polar aprotic solvents (e.g., DMF) typically enhance SN2 reactivity, competing elimination pathways may arise due to steric hindrance in longer alkyl chains. Comparative studies using Pd-catalyzed couplings (e.g., Suzuki-Miyaura) versus nucleophilic substitutions (e.g., with NaN₃) should quantify yields and byproducts via HPLC or GC-MS . For example, strain-specific biodegradation studies show bromide release (175 µg with Pseudomonas strain C7), suggesting enzymatic vs. abiotic pathway dominance .
Q. What computational or experimental strategies resolve contradictions in biodegradation data for this compound across microbial strains?
- Methodology : Biodegradation assays (e.g., O₂ consumption measurements) reveal strain-dependent metabolism: Pseudomonas C7 releases 175 µg Br⁻, while other strains show minimal activity . To resolve discrepancies, use isotopic labeling (e.g., ¹³C-tracing) to track carbon fate and metagenomic profiling to identify strain-specific dehalogenase genes . Contradictions may stem from enzyme specificity or substrate uptake efficiency.
Q. How can this compound be integrated into modular drug design workflows while mitigating synthetic bottlenecks?
- Experimental Design : Employ parallel synthesis techniques (e.g., Ugi reactions) to generate diverse derivatives. For HDAC inhibitors, combine this compound with SAHA (suberoylanilide hydroxamic acid) analogs via azide-alkyne cycloaddition, optimizing molar ratios (e.g., 1.5:1 azide:alkyne) to maximize yield . Validate inhibitory activity via IC₅₀ assays against HDAC isoforms, comparing with non-brominated controls .
Q. Data Presentation and Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for multi-institutional studies?
- Guidelines :
- Document reaction parameters (e.g., stoichiometry, catalyst loading, solvent purity) in supplementary materials .
- Report NMR acquisition settings (e.g., 400 MHz for ¹H, CD₃OD as solvent) and HRMS calibration standards .
- Share raw chromatograms and spectral data via repositories like Zenodo to enable independent verification .
Q. How should researchers address variability in bioactivity data for this compound-derived compounds?
- Contradiction Analysis : Use meta-analysis to aggregate data from independent studies. For example, compare IC₅₀ values of HDAC inhibitors across cell lines (e.g., HeLa vs. MCF-7) and apply statistical tests (ANOVA) to identify cell-type-specific effects . Transparently report batch-to-batch compound variability (e.g., ±5% purity thresholds) .
Q. Tables for Key Data
Table 1 : Biodegradation Metrics of this compound
Microbial Strain | Br⁻ Release (µg) | O₂ Consumption (µmol) |
---|---|---|
Pseudomonas C7 | 175 | Minimal |
Strain C6 | 125 | Moderate |
Table 2 : Synthetic Yields Under Varied Conditions
Reaction Type | Solvent System | Yield (%) | Purity (NMR) |
---|---|---|---|
Alkyne Coupling | DCM/MeOH/AcOH | 50 | >98% |
HDAC Inhibitor Prep | DMF/H₂O | 65 | 95% |
Properties
IUPAC Name |
7-bromoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPQXFFMVVPIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184584 | |
Record name | 7-Bromoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30515-28-7 | |
Record name | 7-Bromoheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30515-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromoheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030515287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Bromoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromoheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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